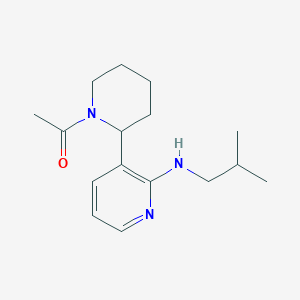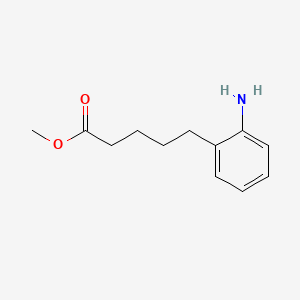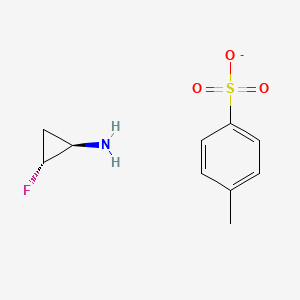
4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-アミノピリジン-2-イル)ピペラジン-1-カルボン酸塩は、分子式C14H22N4O2、分子量278.35 g/molの化学化合物です 。この化合物は、化学、生物学、医学など、さまざまな分野における用途で知られています。この化合物は、多くの生物活性分子に見られる一般的な構造モチーフであるピペラジン環を特徴としています。
準備方法
合成経路と反応条件
4-(4-アミノピリジン-2-イル)ピペラジン-1-カルボン酸塩の合成は、通常、ピペラジンと2-ニトロ-5-ハロピリジンの反応、続いてN保護と触媒的水素化によって行われます 。具体的な手順は以下のとおりです。
求核置換反応: ピペラジンは、2-ニトロ-5-ハロピリジンと反応して、中間体を形成します。
N保護: 次に、中間体はtert-ブチル基を使用して保護されます。
触媒的水素化: 保護された中間体は、触媒的水素化を受けて最終生成物を生成します。
工業生産方法
この化合物の工業生産方法は、広く文書化されていませんが、大規模生産のために最適化された同様の合成経路に従う可能性があります。これには、一貫性のある品質と収量を確保するために、連続フローリアクターと自動化システムの使用が含まれます。
化学反応の分析
反応の種類
4-(4-アミノピリジン-2-イル)ピペラジン-1-カルボン酸塩は、以下を含むさまざまな化学反応を受けることができます。
酸化: アミノ基は酸化されてニトロ誘導体を形成することができます。
還元: ニトロ基はアミノ基に戻すことができます。
置換反応: ピペラジン環は、さまざまな求電子試薬との置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。
還元: 炭素担持パラジウム(Pd / C)を用いた触媒的水素化が一般的な方法です。
置換反応: ハロアルカンやアシルクロリドなどの求電子試薬が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミノ基の酸化によりニトロ誘導体が生成される可能性があり、置換反応によりピペラジン環にさまざまな官能基を導入することができます。
科学研究への応用
4-(4-アミノピリジン-2-イル)ピペラジン-1-カルボン酸塩は、科学研究において幅広い用途があります :
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 受容体研究におけるリガンドとしての可能性が調査されています。
医学: 特に新薬の開発において、その潜在的な治療効果が探求されています。
産業: さまざまな化学中間体や医薬品原料の製造に使用されています。
科学的研究の応用
4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
作用機序
4-(4-アミノピリジン-2-イル)ピペラジン-1-カルボン酸塩の作用機序には、特定の分子標的および経路との相互作用が含まれます 。ピペラジン環は、標的生体高分子との相互作用のために、薬理活性基を適切な位置に配置するための足場として機能することができます。この相互作用は、酵素、受容体、その他のタンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
4-(4-アミノピリジン-2-イル)ピペラジン-1-カルボン酸塩は、次のような他の類似化合物と比較できます。
- 4-(4-メチルピリジン-2-イル)ピペラジン-1-カルボン酸塩
- 4-(4-クロロピリジン-2-イル)ピペラジン-1-カルボン酸塩
- 4-(4-フルオロピリジン-2-イル)ピペラジン-1-カルボン酸塩
これらの化合物は、ピペラジン環とピリジン部分共有していますが、ピリジン環の置換基が異なります。4-(4-アミノピリジン-2-イル)ピペラジン-1-カルボン酸塩のユニークな特性、たとえば特定のアミノ基は、その独特の化学反応性と生物活性に寄与しています。
類似化合物との比較
4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate can be compared with other similar compounds, such as:
- 4-(4-Methylpyridin-2-YL)piperazine-1-carboxylate
- 4-(4-Chloropyridin-2-YL)piperazine-1-carboxylate
- 4-(4-Fluoropyridin-2-YL)piperazine-1-carboxylate
These compounds share the piperazine ring and pyridine moiety but differ in the substituents on the pyridine ring. The unique properties of this compound, such as its specific amino group, contribute to its distinct chemical reactivity and biological activity.
特性
分子式 |
C10H13N4O2- |
|---|---|
分子量 |
221.24 g/mol |
IUPAC名 |
4-(4-aminopyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C10H14N4O2/c11-8-1-2-12-9(7-8)13-3-5-14(6-4-13)10(15)16/h1-2,7H,3-6H2,(H2,11,12)(H,15,16)/p-1 |
InChIキー |
MANCAYQJYRCCFN-UHFFFAOYSA-M |
正規SMILES |
C1CN(CCN1C2=NC=CC(=C2)N)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)

![1-Piperidinecarboxylic acid, 3-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11820207.png)
![5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B11820214.png)
![N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine](/img/structure/B11820220.png)
![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)

![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)

